![molecular formula C15H25NO3 B3982097 N,N-diethyl-4-{[(4-methoxy-2-butyn-1-yl)oxy]methoxy}-2-pentyn-1-amine](/img/structure/B3982097.png)
N,N-diethyl-4-{[(4-methoxy-2-butyn-1-yl)oxy]methoxy}-2-pentyn-1-amine
説明
N,N-diethyl-4-{[(4-methoxy-2-butyn-1-yl)oxy]methoxy}-2-pentyn-1-amine, also known as MPTP, is a synthetic compound that has been used in scientific research for several decades. MPTP is a potent neurotoxin that selectively destroys dopaminergic neurons in the brain, leading to Parkinson's disease-like symptoms in animals and humans. However, MPTP has also been used as a research tool to study the mechanisms of Parkinson's disease and to develop new treatments for this debilitating condition.
作用機序
N,N-diethyl-4-{[(4-methoxy-2-butyn-1-yl)oxy]methoxy}-2-pentyn-1-amine is converted into a toxic metabolite, MPP+, by the enzyme monoamine oxidase-B (MAO-B) in the brain. MPP+ is taken up by dopaminergic neurons, where it accumulates and causes oxidative stress and cell death. The specific mechanism of this compound-induced neurotoxicity is not fully understood, but it is thought to involve the generation of reactive oxygen species and the disruption of mitochondrial function.
Biochemical and Physiological Effects:
This compound-induced neurotoxicity leads to the selective destruction of dopaminergic neurons in the brain, which results in a decrease in dopamine levels. This decrease in dopamine levels leads to the development of Parkinson's disease-like symptoms, including tremors, rigidity, and bradykinesia. This compound also affects other neurotransmitter systems in the brain, including the noradrenergic and serotonergic systems.
実験室実験の利点と制限
The use of N,N-diethyl-4-{[(4-methoxy-2-butyn-1-yl)oxy]methoxy}-2-pentyn-1-amine in animal models of Parkinson's disease has several advantages. This compound-induced neurotoxicity is selective for dopaminergic neurons, which allows for the creation of a model that closely mimics the pathology of Parkinson's disease. This compound-induced Parkinson's disease-like symptoms are also reversible, which allows for the testing of new treatments. However, the use of this compound in animal models of Parkinson's disease has several limitations. The neurotoxic effects of this compound are acute and do not fully replicate the chronic nature of Parkinson's disease. Additionally, the use of this compound in animal models of Parkinson's disease is controversial due to ethical concerns.
将来の方向性
There are several future directions for the use of N,N-diethyl-4-{[(4-methoxy-2-butyn-1-yl)oxy]methoxy}-2-pentyn-1-amine in scientific research. One direction is the development of new treatments for Parkinson's disease. This compound-induced animal models of Parkinson's disease can be used to test the efficacy of new treatments, including gene therapy and stem cell therapy. Another direction is the study of the mechanisms of this compound-induced neurotoxicity. The specific mechanisms of this compound-induced neurotoxicity are not fully understood, and further research in this area could lead to the development of new treatments for Parkinson's disease. Finally, the use of this compound in animal models of Parkinson's disease could be expanded to study other neurological disorders, such as Alzheimer's disease and Huntington's disease.
科学的研究の応用
N,N-diethyl-4-{[(4-methoxy-2-butyn-1-yl)oxy]methoxy}-2-pentyn-1-amine has been widely used in scientific research to study the mechanisms of Parkinson's disease. The neurotoxic effects of this compound on dopaminergic neurons in the brain are similar to those seen in Parkinson's disease patients. Therefore, this compound has been used to create animal models of Parkinson's disease, which can be used to study the disease's progression and to test new treatments.
特性
IUPAC Name |
N,N-diethyl-4-(4-methoxybut-2-ynoxymethoxy)pent-2-yn-1-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H25NO3/c1-5-16(6-2)11-9-10-15(3)19-14-18-13-8-7-12-17-4/h15H,5-6,11-14H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GPCHTEPSNLFZMH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)CC#CC(C)OCOCC#CCOC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H25NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.36 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




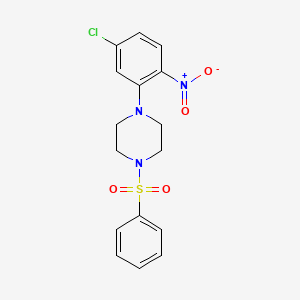

![2-[(5-butyl-4H-1,2,4-triazol-3-yl)thio]-N-cyclohexylacetamide](/img/structure/B3982026.png)
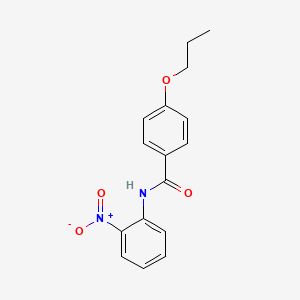
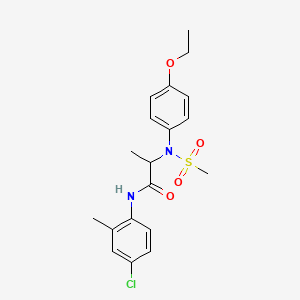
![N-(4-ethoxyphenyl)-N-{2-[4-(2-fluorophenyl)-1-piperazinyl]-2-oxoethyl}benzenesulfonamide](/img/structure/B3982047.png)
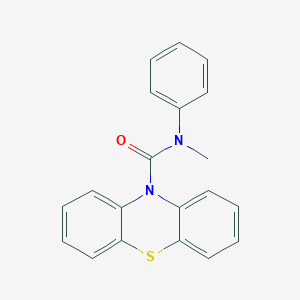
![3-butoxy-N-{[(2-methyl-4-nitrophenyl)amino]carbonothioyl}benzamide](/img/structure/B3982064.png)
![2-[3-(2-allylphenoxy)-2-hydroxypropyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B3982066.png)
![4-[bis(5-hydroxy-3-methyl-1H-pyrazol-4-yl)methyl]phenyl 4-fluorobenzoate](/img/structure/B3982084.png)
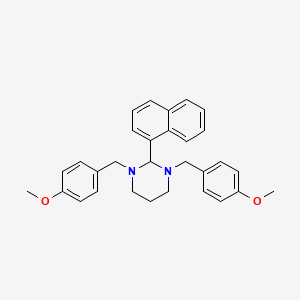

![N-(3,4-dichlorophenyl)-N-[1,4-dioxo-3-(1-piperidinyl)-1,4-dihydro-2-naphthalenyl]acetamide](/img/structure/B3982106.png)